molecular formula C10H11N3O2 B5614039 6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane

6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane

Cat. No. B5614039
M. Wt: 205.21 g/mol
InChI Key: HSYQQZRQUXJBPH-UHFFFAOYSA-N
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Description

Introduction 6-(4-Nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane is a compound belonging to the class of 1,5-diazabicyclo[3.1.0]hexanes, which are bicyclic structures containing nitrogen atoms. This chemical structure is of interest due to its unique conformational and bonding properties, which contribute to various chemical behaviors and potential applications in materials science and organic synthesis.

Synthesis Analysis The synthesis of 6-substituted 1,5-diazabicyclo[3.1.0]hexanes, including the 6-(4-nitrophenyl) derivative, typically involves the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases. These reactions result in the formation of the bicyclic systems, which are further studied for their reactivity and properties (Kuznetsov et al., 2003).

Molecular Structure Analysis The molecular structure of 6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane has been investigated through techniques such as gas-phase electron diffraction and quantum-chemical calculations. These studies have revealed that the molecule tends to adopt a boat conformation for its bicyclic fragments, which is stabilized by stereoelectronic interactions (Atavin et al., 2003).

Scientific Research Applications

Regioselectivity in Chemical Reactions 6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane exhibits unique regioselectivities in [3 + 2] cycloaddition reactions. For instance, its reactions with acrylonitrile and 4-nitrophenyl vinyl sulfone are characterized by high diastereoselectivity but opposite regioselectivity, a phenomenon clarified through quantum chemical calculations (Pleshchev et al., 2013).

Metathesis Reactions In reactions with carbonyl compounds, 6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane undergoes metathesis to form new azomethine imines, following the elimination of aldehydes (Petukhova et al., 2012).

Photochromic Properties This compound contributes to the synthesis of new heterocyclic derivatives which behave as intelligent materials, showcasing photochromic properties. These derivatives can change their color in response to light, indicating potential applications in smart materials and molecular switches (Mahmoodi et al., 2007).

Molecular Structure Analysis Studies involving X-ray structural analysis and gas-phase electron diffraction have been conducted to understand the molecular structure and conformational properties of 6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane and its derivatives. These studies provide insights into the stereoelectronic interactions stabilizing various conformations (Orlov et al., 1991; Atavin et al., 2003).

Synthesis and Reactivity Various methods have been developed for the synthesis and transformation of 6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane, including reactions with nitriles, olefins, and other compounds in different conditions. These studies contribute to the understanding of the compound's reactivity and potential applications in organic synthesis (Syroeshkina et al., 2008; Kuznetsov et al., 2003; Molchanov et al., 2001).

Potential Applications in Propellants Research on 1,5-diazabicyclo[3.1.0]hexane type compounds, including the 6-(4-nitrophenyl) derivative, has indicated their potential as green hypergolic propellants. These compounds show promise in terms of density, viscosity, volatility, toxicity, and heat of formation, making them suitable for use in hypergolic fuels (Zhang et al., 2017).

properties

IUPAC Name

6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-13(15)9-4-2-8(3-5-9)10-11-6-1-7-12(10)11/h2-5,10H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYQQZRQUXJBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(N2C1)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
6-(4-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane

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